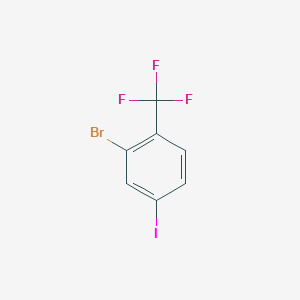

2-Bromo-4-iodo-1-(trifluoromethyl)benzene

Description

The exact mass of the compound 2-Bromo-4-iodo-1-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-iodo-1-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-iodo-1-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-iodo-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNDABWRZIXMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369927-31-0 | |

| Record name | 2-bromo-4-iodo-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-iodo-1-(trifluoromethyl)benzene for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

2-Bromo-4-iodo-1-(trifluoromethyl)benzene, identified by its CAS Number 481075-58-5 , is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and materials science research.[1] Its unique trifunctional substitution pattern, featuring a trifluoromethyl group, a bromine atom, and an iodine atom on a benzene ring, renders it a highly versatile and valuable building block for the construction of complex molecular architectures. The presence of two different halogen atoms with distinct reactivities allows for selective, sequential cross-coupling reactions, a feature of paramount importance in the efficient synthesis of unsymmetrical biaryl compounds and other elaborate organic molecules.[2][3][4] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its practical utility in drug discovery and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene is essential for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene

| Property | Value | Source |

| CAS Number | 481075-58-5 | [1] |

| Molecular Formula | C₇H₃BrF₃I | [1] |

| Molecular Weight | 350.90 g/mol | [1] |

| Physical Form | Solid, semi-solid, or liquid lump | |

| Boiling Point | 262°C (Predicted) | [5] |

| Density | 2.2 ± 0.1 g/cm³ (Predicted) | [5] |

| XLogP3 | 4.1 | [1] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C |

Safety Information:

2-Bromo-4-iodo-1-(trifluoromethyl)benzene is classified as a warning-level hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene

A potential synthetic pathway could involve the bromination of 4-iodo-1-(trifluoromethyl)benzene or the iodination of 3-bromo-1-(trifluoromethyl)benzene. Given the directing effects of the trifluoromethyl and iodo/bromo substituents, careful optimization of reaction conditions would be necessary to achieve the desired regioselectivity.

Conceptual Synthesis Workflow:

Sources

- 1. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. biaryl_synthesis [www2.chemistry.msu.edu]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry. This document details the analytical methodologies and interpretation strategies required to unequivocally confirm the molecular structure of this compound. We will explore the application of fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and discuss a common synthetic route. This guide is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and application of complex organic molecules.

Introduction: The Significance of Trifluoromethylated Aromatics in Drug Discovery

The incorporation of a trifluoromethyl (-CF3) group into aromatic systems is a widely employed strategy in drug design. This is due to the unique physicochemical properties the -CF3 group imparts, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile. 2-Bromo-4-iodo-1-(trifluoromethyl)benzene is a valuable trifluoromethylated building block due to the presence of two distinct halogen atoms, bromine and iodine. This differential reactivity allows for selective and sequential cross-coupling reactions, making it a versatile precursor for the synthesis of complex molecular architectures.

The precise characterization of such molecules is paramount to ensure the integrity of subsequent synthetic transformations and the ultimate biological activity of the final compounds. This guide will walk through the logical process of confirming the structure of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene, from initial synthesis to definitive spectroscopic identification.

Synthesis of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene

A common and effective method for the synthesis of aryl halides is the Sandmeyer reaction. This reaction provides a versatile pathway to introduce a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.

Synthetic Workflow: A Conceptual Overview

The synthesis of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene can be conceptualized as a multi-step process starting from a readily available aniline precursor. The key transformation involves the diazotization of an amino group, followed by its displacement with a halogen.

Caption: Conceptual workflow for the synthesis of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene.

Experimental Protocol: A Representative Sandmeyer Reaction

The following is a representative protocol for the synthesis of an aryl halide via a Sandmeyer reaction. Note that specific conditions may need to be optimized.

Starting Material: 3-Bromo-4-iodobenzotrifluoride can be synthesized from a suitable aniline precursor.

Step 1: Diazotization of the Arylamine

-

Dissolve the starting arylamine in a suitable acidic solution (e.g., aqueous sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Halogen Exchange (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of the appropriate copper(I) halide (e.g., CuBr for bromination) in the corresponding hydrohalic acid (e.g., HBr).

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-Bromo-4-iodo-1-(trifluoromethyl)benzene.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive identification of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and isotopic distribution of the compound.

-

Expected Molecular Ion (M+): The calculated monoisotopic mass of C7H3BrF3I is 349.84149 Da. High-resolution mass spectrometry (HRMS) should provide a measured mass that is in close agreement with this calculated value.

-

Isotopic Pattern: The presence of bromine (isotopes 79Br and 81Br with ~50:50 abundance) and iodine (monoisotopic 127I) will result in a characteristic isotopic pattern for the molecular ion peak and fragment ions containing these halogens. The M+ and M+2 peaks should be of nearly equal intensity due to the bromine atom.

Table 1: Key Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C7H3BrF3I |

| Molecular Weight | 350.90 g/mol |

| Monoisotopic Mass | 349.84149 Da |

| Key Isotopic Peaks | M+, M+2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For substituted benzene derivatives, the out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm-1.

-

C-F Stretch: The strong C-F stretching vibrations of the trifluoromethyl group are expected in the range of 1350-1150 cm-1.

-

C-Br and C-I Stretches: These vibrations occur at lower frequencies, typically below 1000 cm-1.

-

Aromatic C=C Bending: Ring bending modes for substituted benzenes appear in the fingerprint region and can help confirm the substitution pattern. For a 1,2,4-trisubstituted benzene ring, characteristic absorption bands are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical shifts, and their coupling patterns. For 2-Bromo-4-iodo-1-(trifluoromethyl)benzene, we expect to see signals corresponding to the three aromatic protons.

-

Chemical Shifts (δ): The electron-withdrawing nature of the bromine, iodine, and trifluoromethyl groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted benzene (δ ~7.26 ppm).

-

Splitting Patterns (Multiplicity): The coupling between adjacent protons will result in characteristic splitting patterns. We can predict the multiplicity of each signal based on the n+1 rule.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.0 | d (doublet) | ~8-9 |

| H-5 | ~7.6 - 7.8 | dd (doublet of doublets) | ~8-9, ~2 |

| H-6 | ~7.9 - 8.1 | d (doublet) | ~2 |

The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Chemical Shifts (δ): The six aromatic carbons will give rise to six distinct signals. The carbon attached to the trifluoromethyl group will be significantly deshielded. The carbons bonded to the halogens will also have characteristic chemical shifts.

-

¹³C-¹⁹F Coupling: The trifluoromethyl group will cause the carbon to which it is attached (C-1) and adjacent carbons to appear as quartets due to coupling with the three fluorine atoms.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) |

| C-1 | ~130 - 135 | q (quartet) |

| C-2 | ~120 - 125 | s (singlet) |

| C-3 | ~135 - 140 | s (singlet) |

| C-4 | ~90 - 95 | s (singlet) |

| C-5 | ~140 - 145 | s (singlet) |

| C-6 | ~130 - 135 | s (singlet) |

| -CF₃ | ~120 - 125 | q (quartet) |

The predicted chemical shifts are estimates and may vary.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the -CF3 group.

Integrated Spectroscopic Analysis Workflow

The elucidation of the structure is a process of integrating the data from all spectroscopic techniques.

Caption: Integrated workflow for the structural elucidation of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene.

Safety and Handling

2-Bromo-1-iodo-4-(trifluoromethyl)benzene is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The unequivocal structure elucidation of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene is a critical step in its application as a synthetic building block. Through the systematic application and interpretation of mass spectrometry, IR spectroscopy, and multi-nuclear NMR spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide has provided a comprehensive framework for this process, from synthesis to final characterization, to aid researchers and professionals in their work with this important class of molecules.

References

-

Sandmeyer reaction - Wikipedia. [Link]

- Spectroscopic Analysis

Hazards and handling precautions for 2-Bromo-4-iodo-1-(trifluoromethyl)benzene

Executive Summary & Strategic Utility

2-Bromo-4-iodo-1-(trifluoromethyl)benzene (CAS 1369927-31-0) is a high-value halogenated building block used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: the iodine atom at the C4 position is significantly more labile toward oxidative addition (e.g., in Pd-catalyzed cross-coupling) than the bromine at C2 or the trifluoromethyl group at C1.

This hierarchy allows for sequential functionalization—typically a Sonogashira or Suzuki coupling at C4 followed by a second functionalization at C2—making it a critical intermediate for synthesizing angiotensin II receptor antagonists and dopamine agonists. However, this same reactivity profile introduces specific handling hazards, particularly regarding light sensitivity and potential dehalogenation, which can generate corrosive byproducts (HI/HBr) and compromise synthetic yield.

Physicochemical Profile & Hazard Identification

Understanding the physical state is the first step in risk mitigation. As a polyhalogenated aromatic, this compound is dense and lipophilic, increasing its potential for skin absorption and persistence in biological tissues.

Table 1: Physicochemical Properties

| Property | Value / Characteristic | Impact on Handling |

| Molecular Formula | C₇H₃BrF₃I | Heavy atom count increases density. |

| Molecular Weight | 350.90 g/mol | High MW suggests lower vapor pressure than non-iodinated analogs, but aerosols remain a risk. |

| Physical State | Low-melting Solid / Liquid | Depending on purity/temp, may exist as a supercooled liquid. Treat spills as liquids. |

| Density | ~2.0 g/cm³ (Estimated) | Heavy vapors. Vapors will settle in low areas (sumps, drainage), creating asphyxiation risks in confined spaces. |

| Solubility | Organic solvents (DCM, THF) | Highly lipophilic; readily penetrates nitrile gloves upon prolonged contact. |

| Stability | Light Sensitive | Crucial: Iodine bond (C-I) is weak (~50-60 kcal/mol). Photolytic cleavage releases iodine radicals. |

GHS Hazard Classification (derived from structural analogs)

-

Signal Word: WARNING

-

H335: May cause respiratory irritation.[2]

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

Scientist's Note: While standard SDSs list "irritation," the presence of the trifluoromethyl (CF₃) group increases lipophilicity, enhancing the transport of the toxic halogenated core across the dermis. Treat skin contact not just as an irritation risk, but as a systemic toxicity risk.

Risk Assessment & Handling Workflow

Effective safety is not about avoiding the chemical; it is about controlling the exposure pathway. The following workflow outlines the decision logic for handling this compound.

Figure 1: Operational workflow for scaling handling procedures based on quantity.

Detailed Handling Protocols

Engineering Controls

-

Ventilation: All operations must be performed inside a certified chemical fume hood. The heavy nature of the vapors means they will not readily disperse if released on an open bench.

-

Inert Atmosphere: While not strictly pyrophoric, the C-I bond is susceptible to oxidative degradation. Store and handle under nitrogen or argon to preserve reagent integrity for cross-coupling.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protection | Enhanced Protection (>10g or Spills) | Rationale |

| Hands | Nitrile (0.11 mm) | Silver Shield / Laminate under Nitrile | Halogenated aromatics can permeate standard nitrile in <15 mins. Laminate provides >4hr breakthrough time. |

| Eyes | Safety Glasses w/ Side Shields | Chemical Goggles | Vapors are lacrimators; gaps in safety glasses allow vapor entry. |

| Respiratory | Hood Sash at proper height | Half-mask w/ OV/AG Cartridge | Required only if working outside a hood (e.g., spill cleanup). OV = Organic Vapor; AG = Acid Gas (for potential HI/HBr). |

Storage & Stability

-

Temperature: 2–8°C (Refrigerate).

-

Light: Strictly Amber Glass or Foil-Wrapped.

-

Mechanism:[4] UV light promotes homolytic cleavage of the C-I bond, generating iodine radicals (

). These radicals recombine to form

-

-

Incompatibility: Strong oxidizers, strong bases (potential for benzyne formation or hydrolysis of the CF₃ group under extreme conditions).

Emergency Response Protocols

Spill Management Logic

Do not rush. The high density of the liquid means it will not spread as fast as solvents like acetone, but it will penetrate porous surfaces deeply.

Figure 2: Decision matrix for spill response. Note the prohibition of paper towels, which can increase surface area for evaporation.

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes.[5] Do not use neutralizing agents. The mechanical flushing is the priority.

-

Skin Contact: Wash with soap and water.[4] Avoid alcohol-based cleansers , as they may increase the solubility of the compound and drive it deeper into the lipid layer of the skin.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. The primary risk is respiratory edema, which may be delayed.

Waste Disposal

-

Classification: Hazardous Chemical Waste (Halogenated).

-

Segregation: Do not mix with non-halogenated solvents (e.g., acetone, methanol) if your facility separates them, as the high halogen content (Br, I, F) imposes specific incineration requirements to prevent dioxin formation or scrubber corrosion.

-

Labeling: Clearly mark as "Contains Organic Iodide/Bromide."

References

-

PubChem. (n.d.).[3] Compound Summary: 2-Bromo-4-iodo-1-(trifluoromethyl)benzene (CAS 1369927-31-0).[6][7][8][9][10] National Library of Medicine. Retrieved October 26, 2025, from [Link]

-

Oakwood Chemical. (n.d.). Safety Data Sheet: 4-Bromo-2-iodo-1-(trifluoromethyl)benzene. Retrieved October 26, 2025, from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2025, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. agilent.com [agilent.com]

- 3. 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | C7H3BrF3I | CID 12187219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. 2-Bromo-4-iodo-1-(trifluoromethyl)benzene (1 x 100 mg) | Reagentia [reagentia.eu]

- 7. 2-Bromo-4-iodo-1-(trifluoromethyl)benzene 97% CAS 1369927-31-0 | Vitaia.pl [vitaia.pl]

- 8. 2-bromo-4-iodo-1-(trifluoromethyl)benzene CAS#: 1369927-31-0 [chemicalbook.com]

- 9. 2-Bromo-4-iodo-1-(trifluoromethyl)benzene (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 10. 2-Bromo-4-iodo-1-(trifluoromethyl)benzene (1 x 5 g) | Alchimica [shop.alchimica.sk]

Troubleshooting & Optimization

Common side products in reactions of 3-Bromo-4-iodobenzotrifluoride

Technical Support Center: Halogenated Aromatics Division Ticket #8492: Reactivity & Impurity Profile for 3-Bromo-4-iodobenzotrifluoride Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemoselectivity Challenge

You are working with 3-Bromo-4-iodobenzotrifluoride , a high-value scaffold for introducing trifluoromethylated aryl motifs. The core challenge—and the source of most side products—is the kinetic vs. thermodynamic competition between the two halogen sites (Iodine at C4, Bromine at C3) and the electronic influence of the trifluoromethyl group (

This guide breaks down the two most common reaction classes: Metal-Halogen Exchange and Palladium-Catalyzed Cross-Coupling .

Part 1: Metal-Halogen Exchange (Lithiation/Magnesiation)[1]

The Objective: Selectively convert the C4-Iodine into a nucleophile (Grignard/Lithium species) without touching the C3-Bromine or the

Critical Protocol: The "Turbo Grignard" Method

Do not use n-BuLi. Standard organolithium reagents are too aggressive for this substrate, leading to "Halogen Scrambling" (The Halogen Dance) and benzyne formation due to the ortho-bromo substituent.

Recommended Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-Bromo-4-iodobenzotrifluoride (1.0 equiv) in anhydrous THF (0.5 M).

-

Cooling: Cool the solution to -20 °C . (Note: Lower temperatures like -78 °C are unnecessary for Mg and slow the reaction; RT causes Br-exchange).

-

Exchange: Add

(1.1 equiv) dropwise. -

Incubation: Stir at -20 °C for 30–45 minutes.

-

Quench/React: Add your electrophile (aldehyde, ketone, etc.) immediately.

Troubleshooting & Side Products (Mg-Exchange)

| Issue | Symptom (LCMS/GCMS) | Side Product Identity | Root Cause | Solution |

| Reduction | Mass = 225 (M-I+H) | 3-Bromobenzotrifluoride | Protonation. Moisture in solvent or atmosphere quenched the Grignard intermediate. | Dry THF over molecular sieves; ensure |

| Over-Exchange | Mass varies | Functionalization at C3 & C4 | Temperature too high. At >0 °C, the Mg reagent attacks the C3-Bromine. | Maintain T between -20 °C and -5 °C. |

| Scrambling | Isomeric Mass | Isomeric mixtures | "Halogen Dance." The Mg/Li intermediate equilibrates to a more thermodynamically stable position (rare with Turbo Grignard, common with | Switch strictly to |

Part 2: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)

The Objective: Couple a carbon fragment at C4 (Iodine) while leaving C3 (Bromine) intact for a second reaction.

Mechanistic Insight: Oxidative Addition Rates

Palladium inserts into Carbon-Halogen bonds in this order:

Troubleshooting & Side Products (Pd-Coupling)

1. The "Reduction" Impurity (Protodehalogenation)

-

Observation: You isolate 3-Bromobenzotrifluoride (Loss of Iodine, replaced by H).

-

Mechanism: This is not simple hydrolysis.[2] It occurs via a Pd-hydride intermediate. If your reaction contains alcohols (solvent) or amines (base),

-hydride elimination transfers a hydride to the Pd center, which then reductively eliminates with the aryl ring. -

Fix:

-

Avoid secondary alcohols (isopropanol) as co-solvents.

-

Use aprotic polar solvents (DMF, DMSO, THF).

-

Reduce water content (though Suzuki requires some water, excess promotes this cycle).

-

2. The "Homocoupling" Dimer

-

Observation: Mass =

. A biaryl species.[2][3][4] -

Mechanism: Two Ar-Pd-I species undergo disproportionation or reaction with oxygen.

-

Fix: Degas solvents thoroughly (sparge with Argon for 20 mins). Oxygen promotes homocoupling.

3. Loss of Selectivity (Bis-Coupling)

-

Observation: The boronic acid attaches to both the Iodine and Bromine positions.

-

Fix:

-

Stoichiometry: Use exactly 1.0 or 0.95 equivalents of Boronic acid. Never excess.

-

Catalyst: Use "mild" ligands like

.[5] Highly active catalysts (like S-Phos or X-Phos) lower the activation energy barrier so much that they may begin inserting into the C-Br bond even at room temperature.

-

Part 3: Diagnostic Logic Pathways

The following diagram illustrates the decision matrix for minimizing side products based on your reaction conditions.

Caption: Decision tree for reaction optimization. Green nodes indicate successful pathways; Yellow nodes indicate common side products.

Part 4: References & Authority

-

Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH. (Demonstrates the superiority of

over Li-reagents for sensitive substrates). -

Bao, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides." Journal of Organic Chemistry. (Details the oxidative addition hierarchy I > Br). [6]

-

Gordillo, A., et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[6] Organometallics. (Explains the mechanism of protodehalogenation "reduction" side products in Pd-catalysis).

-

Molander, G. A., et al. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates."[7][8] Journal of Organic Chemistry. (Discusses hydrolysis side reactions and stoichiometry control).

Sources

- 1. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 3. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Purification of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene Scaffolds

Case ID: PUR-XC-2401 Subject: Purification, Stability, and Isolation Protocols for Polyhalogenated Benzotrifluorides Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

2-Bromo-4-iodo-1-(trifluoromethyl)benzene is a high-value scaffold used primarily in modular cross-coupling (e.g., selective Suzuki or Sonogashira coupling at the C-I bond).[1] Users frequently encounter three specific failure modes with this molecule:

-

Regioisomer Co-elution: Difficulty separating the 2-bromo-4-iodo target from the 2-bromo-5-iodo byproduct generated during synthesis.

-

"Oiling Out" during Crystallization: The compound forms a separate liquid phase rather than a crystalline solid due to its low melting point and high lipophilicity.[1]

-

Oxidative Degradation: Appearance of purple/pink discoloration indicating C-I bond homolysis and iodine liberation.[1]

This guide provides self-validating protocols to address these specific challenges.

Module 1: Chromatographic Separation (Isomer Control)

The Challenge: Regioisomers of polyhalogenated aromatics possess nearly identical dipole moments, rendering standard gradient elution (0%

Troubleshooting Guide: "My isomers are co-eluting on TLC/Column."

| Variable | Recommendation | Technical Rationale |

| Mobile Phase | 100% Hexanes (or Pentane) | These isomers differ primarily in hydrophobic surface area, not polarity.[1] Adding polar modifiers (EtOAc) compresses the retention window, forcing co-elution.[1] |

| Modifier | 0–5% Toluene | If retention is too high in pure hexane, use Toluene instead of EtOAc.[1] Toluene interacts with the aromatic |

| Loading | Dry Load (Celite/Silica) | Dissolving the sample in a strong solvent (DCM/EtOAc) for liquid loading introduces a "solvent slug" that ruins the delicate separation of non-polar compounds.[1] |

| Stationary Phase | C18 (Reverse Phase) | If Normal Phase fails: The hydrophobic discrimination of C18 is often superior for separating halogenated positional isomers compared to Silica. |

Protocol: Isocratic Separation of Regioisomers

-

TLC Optimization: Run TLC in 100% Hexanes.

-

Column Setup: Pack a high-aspect-ratio column (Length:Width > 20:1).

-

Elution: Run isocratically (constant solvent composition). Do not run a gradient.

-

Fractionation: Collect small fractions (1/4th of column volume). Isomers often elute "shoulder-to-shoulder."[1]

Module 2: Crystallization & Phase Behavior

The Challenge: The trifluoromethyl group and halogens make the molecule "greasy" (lipophilic) and disrupt crystal lattice packing, leading to low melting points. This causes the compound to separate as an oil (liquid-liquid phase separation) rather than a solid.[1]

Decision Logic: Chromatography vs. Crystallization

Figure 1: Decision matrix for selecting the appropriate purification vector based on crude purity and physical state.

Troubleshooting Guide: "The product is oiling out."

The Mechanism: Oiling out occurs when the temperature of the solution drops below the "liquid-liquid phase separation" boundary before it hits the solubility curve.

Corrective Protocol (The "Two-Solvent" Method): Do NOT use Hexane/Ethyl Acetate (common cause of oiling for this scaffold).[1] Use Methanol/Water or Ethanol/Water .[1]

-

Dissolution: Dissolve crude solid in the minimum amount of warm Methanol (

). Note: Do not boil; keep below the compound's melting point if possible. -

Anti-Solvent Addition: Add water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.[1]

-

The Re-Heat: Add just enough Methanol to clarify the solution again.

-

Seeding (Critical): Add a tiny crystal of pure product (or scratch the glass).

-

Slow Cool: Wrap the flask in a towel to cool to RT over 2-3 hours. Rapid cooling = Oil.[1]

Module 3: Stability & Storage (Iodine Scavenging)

The Challenge: The C-I bond is weak (

FAQ: Stability Issues

Q: My white solid turned pink/purple on the shelf. Is it ruined?

-

A: Likely not.[1] The color is due to trace surface iodine.

-

Fix: Dissolve in

or DCM, wash with 10% Sodium Thiosulfate (

Q: How should I store this for long periods?

-

A:

Summary of Physicochemical Properties

| Property | Value (Approx.) | Implication for Purification |

| LogP | ~4.5 (High) | Highly lipophilic.[1] Sticks to C18; elutes fast on Silica.[1] |

| Melting Point | High risk of melting during solvent removal or oiling out.[1] | |

| Solubility | High in DCM, EtOAc, THF.[1][2] Low in Water, MeOH.[1] | Use alcohols for crystallization; use hydrocarbons for columns.[1] |

References

-

Separation of Halogenated Isomers

- Context: Discussion on separating regioisomers of aryl halides using non-polar mobile phases.

-

Source: ResearchGate.[1] "Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers."

-

Photostability of Aryl Iodides

-

Recrystallization Solvent Selection

- Context: General principles for preventing "oiling out" in lipophilic arom

-

Source: University of Calgary.[1] "Recrystallization Techniques and Solvent Selection."

-

Compound Data (2-Bromo-1-iodo-4-(trifluoromethyl)benzene)

Sources

- 1. Benzene, 1-bromo-4-(trifluoromethyl)- (CAS 402-43-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. reddit.com [reddit.com]

- 3. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | 481075-58-5 [sigmaaldrich.com]

- 4. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

How to improve regioselectivity in cross-coupling of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene

Executive Summary: The Reactivity Hierarchy

You are working with 2-Bromo-4-iodo-1-(trifluoromethyl)benzene . To achieve high regioselectivity, you must exploit the intrinsic electronic and steric bias of this substrate.

The reactivity hierarchy for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, etc.) is governed by three factors:

-

Bond Dissociation Energy (BDE):

oxidative addition is significantly faster than -

Steric Hindrance: The

position is ortho to the bulky trifluoromethyl ( -

Electronic Activation: The

group (strong EWG) activates the ring, accelerating oxidative addition at both sites compared to neutral arenes, but the steric blockade at

The Golden Rule: Under standard Pd-catalysis, C4 (Iodo) coupling is the primary pathway. Forcing C2 (Bromo) coupling while retaining the Iodine is chemically non-viable via standard cross-coupling; it requires alternative strategies (see Module 2).

Module 1: Selective C4 Functionalization (The "Standard" Path)

Goal: Couple at the Iodo position (C4) while leaving the Bromo position (C2) intact.

Mechanism & Logic

The oxidative addition of Pd(0) to Ar-I is fast and often reversible. The addition to Ar-Br is slower and irreversible. To prevent "over-coupling" (bis-arylation), you must keep the catalyst "cool" enough to discriminate between these two rates.

Recommended Protocol

-

Catalyst: Use "First Generation" catalysts. Avoid highly active Buchwald precatalysts (e.g., XPhos-Pd-G3) for this step, as they lower the activation energy for Ar-Br insertion, eroding selectivity.

-

Primary Choice:

(Tetrakis) or

-

-

Stoichiometry: Strictly control the nucleophile (Boronic acid/ester). Use 0.95 to 1.0 equivalents . Excess nucleophile drives the secondary reaction.

-

Temperature: Keep it low.

to

Troubleshooting Guide (Q&A)

Q: I am seeing ~10% double-coupled product (bis-aryl). How do I stop it?

A: This is a kinetic issue.

Switch Ligands: If using SPhos or XPhos, stop immediately. Switch to

or a bis-phosphine like dppf or DPEPhos . The larger bite angle and steric bulk of dppf destabilize the oxidative addition to the hindered C2-Br bond.Lower Temperature: Run the reaction at Room Temperature (RT). The activation energy gap between C-I and C-Br insertion is sufficient to maintain selectivity at RT.

Slow Addition: Add the nucleophile (boronic acid) dropwise over 1 hour. This keeps the instantaneous concentration of nucleophile low, starving the secondary cycle.

Q: My reaction stalls at 80% conversion. Should I add more catalyst?

A: No. Adding more catalyst often leads to loss of selectivity.

Diagnosis: The catalyst might be deactivating due to iodide inhibition.

Fix: Ensure you are using a strong enough base (e.g.,

or) to facilitate transmetallation. If using , ensure the solvent is degassed thoroughly; oxygen kills this catalyst rapidly.

Module 2: The "C2-First" Challenge (The "Impossible" Case)

Goal: Couple at the Bromo position (C2) while keeping the Iodo position (C4) intact.

Expert Insight

Do not attempt this via direct Pd-catalysis.

The Activation Energy (

Workaround Strategies

If you absolutely must functionalize C2 first, you must change the chemistry:

-

Strategy A: Silane Protection (Recommended)

-

Step 1: Perform Halogen-Metal Exchange (see Module 3) at C4-I.

-

Step 2: Quench with a silyl chloride (e.g.,

or -

Result: You now have 1-bromo-2-(trifluoromethyl)-4-(trimethylsilyl)benzene.

-

Step 3: Perform Pd-catalyzed coupling at C2-Br (requires forcing conditions, e.g.,

at -

Step 4: Deprotect the silane (Ipso-iodination using

) to restore the iodide.

-

-

Strategy B: Redesign Synthesis

-

Start with 2-bromo-1-(trifluoromethyl)benzene .[2]

-

Couple at C2.

-

Perform C-H activation or electrophilic iodination to install the Iodine at C4 (controlled by the directing effect of the new C2 substituent and the C1-CF3).

-

Module 3: Halogen-Metal Exchange (Knochel Conditions)

Goal: Generate a nucleophile at C4 (via Grignard) rather than an electrophile.

Mechanism

Iodine-Magnesium exchange is extremely fast (

Protocol: Selective C4-Magnesiation

-

Conditions:

to -

Reagent: Add

(1.05 equiv) dropwise. -

Time: Conversion is usually complete within 15–30 minutes.

-

Verification: Quench an aliquot with

and check NMR/GCMS for deuterium incorporation at C4. -

Reaction: Add your electrophile (Aldehyde, Ketone, etc.) directly to the Grignard solution.

Q: The Grignard is attacking the CF3 group (defluorination).

A: This happens if the temperature is too high. Keep the reaction strictly below

. Thebond is robust at low temps but labile to Grignards at ambient temperature.

Visualizing the Workflow

The following diagram illustrates the decision logic for your substrate.

Caption: Decision tree for regioselective functionalization. Green nodes indicate viable synthetic pathways; Red nodes indicate chemical dead-ends.

Data Summary: Catalyst Selection Matrix

| Scenario | Recommended Catalyst/Ligand | Temperature | Key Risk |

| Selective C4 (I) | Bis-coupling if T > 50°C | ||

| Forcing C2 (Br) | Hydrodehalogenation of I (if present) | ||

| HME (C4) | Attack on |

References

-

Mechanistic Origin of Ligand Effects in Polyhalogenated Arenes

-

Halogen-Metal Exchange (Knochel Grignards)

-

Knochel, P., et al. (2003).[4] Highly functionalized organomagnesium reagents prepared through halogen-metal exchange. Angewandte Chemie International Edition.

-

-

General Regioselectivity in Suzuki Coupling

- Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling of polyhalogenated heterocycles.

-

(Review of Site-Selective Cross-Coupling)

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly functionalized organomagnesium reagents prepared through halogen-metal exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Conversion Rates in Sonogashira Reactions

Welcome to our dedicated technical support center for the Sonogashira reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in their Sonogashira coupling experiments. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your reactions. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Sonogashira reaction has a very low or no yield. Where do I even begin to troubleshoot?

A1: A complete reaction failure can be disheartening, but a systematic approach can quickly identify the culprit. The most common reasons for a failed Sonogashira reaction are issues with the catalyst, poor quality of reagents, or suboptimal reaction conditions. A critical first step is to ensure strictly anaerobic and anhydrous conditions, as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne, and moisture can deactivate the catalyst.[1][2][3]

Here is a logical workflow to diagnose the problem:

Caption: Initial troubleshooting workflow for low Sonogashira yields.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser-Hay reaction). How can I minimize this side reaction?

A2: The formation of a 1,3-diyne via homocoupling is a frequent issue, especially in reactions that are sluggish or when using the copper co-catalyst.[3][4][5] This side reaction is promoted by the presence of oxygen.

Key Strategies to Mitigate Homocoupling:

-

Strictly Anaerobic Conditions: This is the most critical factor. Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[5][6] Maintain a positive pressure of inert gas throughout the reaction.

-

Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.[3]

-

Reduce Copper(I) Loading: While catalytic copper accelerates the desired reaction, it also promotes homocoupling.[3] You can try reducing the amount of the copper(I) salt to the minimum effective level.

-

Consider a Copper-Free Protocol: For particularly challenging substrates where homocoupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][4][7] These reactions may require different ligands or bases to proceed efficiently.

Caption: Troubleshooting workflow for excessive homocoupling.

Q3: My aryl bromide/chloride is not reacting, or the conversion is very slow. What can I do?

A3: The reactivity of the aryl or vinyl halide is a crucial factor in the Sonogashira reaction. The general reactivity trend is: I > OTf > Br > Cl.[1][8] Aryl chlorides, in particular, are challenging due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[9]

Strategies for Less Reactive Halides:

| Strategy | Description | When to Use |

| Increase Temperature | Higher temperatures can provide the necessary activation energy for the oxidative addition of less reactive halides.[8] | For aryl bromides and especially for aryl chlorides. |

| Use More Electron-Rich & Bulky Ligands | Ligands like bulky phosphines (e.g., P(t-Bu)3) or N-heterocyclic carbenes (NHCs) can increase the electron density on the palladium center, facilitating oxidative addition.[10][11] | When working with aryl bromides and chlorides. |

| Choose a Stronger Base | For aryl chlorides, stronger, non-coordinating bases like K₂CO₃ or Cs₂CO₃ may be more effective than amine bases.[5] | When standard amine bases are ineffective with aryl chlorides. |

| Select an Appropriate Solvent | High-boiling, polar aprotic solvents like DMF, NMP, or dioxane are often used for less reactive halides to allow for higher reaction temperatures.[5] | When higher reaction temperatures are required. |

Q4: My reaction has stalled before completion. What are the likely causes?

A4: A stalled reaction often points towards catalyst deactivation or inhibition.

-

Catalyst Decomposition: The formation of a black precipitate, often referred to as "palladium black," is a visual indicator of catalyst decomposition.[1] This can be caused by impurities in the reagents or solvents, or by using a suboptimal temperature.[1] Using fresh, high-purity materials is crucial.

-

Product Inhibition: In some cases, the acetylenic product can strongly coordinate to the palladium catalyst, leading to inhibition.[9] If you suspect this, you might try using a higher catalyst loading or a different ligand that promotes faster reductive elimination.

-

Incomplete Deprotonation of Alkyne: The amine base must be strong enough and present in sufficient quantity to deprotonate the terminal alkyne.[1] Ensure your base is dry and used in an appropriate excess.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Palladium Catalyzed Sonogashira Coupling

This protocol provides a starting point for the coupling of an aryl halide with a terminal alkyne.

-

Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.

-

Reaction: Stir the reaction mixture at room temperature for 3-24 hours, monitoring the progress by TLC or GC/LC-MS. For less reactive halides, heating may be necessary.

-

Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Grokipedia. (n.d.). Sonogashira coupling. [Link]

-

Fako, E., et al. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

-

Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Chinchilla, R., & Nájera, C. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Shaikh, A. C., et al. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

-

Shaikh, A. C., et al. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

-

Handa, S., et al. (2016, October 26). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC - NIH. [Link]

-

Plenio, H., & Fleck, T. J. (2012, March 6). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025, August 5). The effect of steric bulk in Sonogashira coupling reactions. [Link]

-

Wang, L., et al. (2008, August 1). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]

-

YouTube. (2020, July 25). Sonogashira Coupling. [Link]

-

Panda, S., & Zhou, C. (2021). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

-

Handa, S., et al. (2019). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. [Link]

-

ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

-

YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction. [Link]

-

ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

-

The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. [Link]

-

Kappe, C. O., et al. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. University of Graz. [Link]

-

Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]

-

ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]

-

YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. [Link]

-

MDPI. (2024, June 28). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]

-

ResearchGate. (2015, October 2). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]

-

Royal Society of Chemistry. (n.d.). Sonogashira Coupling. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Technical Support Center: Chemoselective Coupling of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene

Case ID: #CF3-Ar-X2-Coupling Subject: Catalyst Selection & Troubleshooting for Site-Selective Functionalization Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are working with 2-Bromo-4-iodo-1-(trifluoromethyl)benzene . This substrate presents a classic "Selectivity vs. Sterics" duality.

-

The C4-Iodo position is electronically activated (para-CF3) and sterically accessible. It is highly reactive.

-

The C2-Bromo position is electronically activated (ortho-CF3) but sterically hindered by the bulky trifluoromethyl group.

This guide provides the protocols to exploit the reactivity gap between C-I and C-Br for clean mono-functionalization, followed by strategies to force the sterically encumbered C2-Br to react.

Module 1: Site-Selective Coupling at C4-Iodo

Objective: Couple at the Iodine (C4) position while leaving the Bromine (C2) intact for later functionalization.[1]

The Science of Selectivity

The C-I bond is significantly weaker than the C-Br bond. Additionally, the C4 position is para to the CF3 group, minimizing steric interference. Standard Pd(0) catalysts will oxidatively add to the C-I bond rapidly. The risk here is over-activity : if the catalyst is too active or the temperature too high, you will see "scrambling" (minor coupling at C-Br) or bis-coupling.

Recommended Protocol (Suzuki-Miyaura)

-

Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2 .

-

Why: These phosphines are moderately active. They are sufficient to insert into C-I but sluggish toward the hindered, electron-deficient C2-Br under mild conditions.

-

-

Loading: 1.0 – 3.0 mol%.

-

Base: Na2CO3 (mild) or K3PO4. Avoid strong bases like KOtBu which can promote side reactions.

-

Solvent: DME/Water or Toluene/Water (degassed).

-

Temperature: Room Temperature to 40°C .

-

Critical: Do not exceed 60°C. Higher heat provides the activation energy required for the C2-Br to react.

-

Troubleshooting Q&A

Q: I see ~5-10% bis-coupled product (reaction at both I and Br). How do I stop this? A: You are overpowering the substrate.

Lower the Temperature: Drop to 20°C (RT).

Switch Ligand: If using SPhos or XPhos, stop . These ligands are designed to activate aryl bromides. Switch to PPh3 or dppf.

Stoichiometry: Ensure the boronic acid is the limiting reagent (0.95 equiv) relative to the dihalide to statistically favor mono-coupling.

Module 2: Activating the Sterically Hindered C2-Bromo

Objective: Functionalize the C2-Bromo position (usually after C4 is already coupled).[1]

The Steric Challenge

The trifluoromethyl group (

Recommended Protocol

You need a catalyst system capable of oxidative addition into a hindered center and facilitating reductive elimination of a bulky product.

-

Catalyst: Pd2(dba)3 + XPhos (or XPhos Pd G2/G3/G4 precatalysts).

-

Alternative:Pd-PEPPSI-IPr (NHC ligand).

-

Why: XPhos is a bulky, electron-rich Buchwald dialkylbiaryl phosphine. It forms a monoligated Pd(0) species that is highly active for oxidative addition into hindered aryl halides.

-

-

Base: K3PO4 or K2CO3 (Anhydrous conditions often preferred if protodehalogenation is observed).

-

Solvent: 1,4-Dioxane or THF.

-

Temperature: 80°C – 100°C.

Troubleshooting Q&A

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This is likely catalyst decomposition or product inhibition.

Use Precatalysts: Switch from Pd2(dba)3 + Ligand to a precatalyst like XPhos Pd G2 . This ensures a precise 1:1 Pd:Ligand ratio and prevents the formation of inactive "palladium black."

Water Control: If using boronic acids, ensure a small amount of water is present for the transmetallation cycle, but if using pinacol esters, anhydrous conditions with a fluoride source (CsF) might drive the reaction better.

Module 3: Visual Decision Guides

Workflow Logic: Catalyst Selection

Figure 1: Decision tree for selecting the appropriate catalyst based on the target halogen position.

Sequential Functionalization Workflow

Figure 2: Sequential workflow for converting the dihalide into a 2,4-disubstituted product.

Comparative Data: Reactivity Profiles

| Parameter | C4-Iodo (Para) | C2-Bromo (Ortho) |

| Bond Energy | Weak (Easier OA) | Stronger (Harder OA) |

| Steric Environment | Open | Hindered (Ortho-CF3) |

| Electronic Effect | Activated (Para-EWG) | Activated (Ortho-EWG) |

| Preferred Ligand | PPh3, dppf (Standard) | XPhos, SPhos, IPr (Bulky/Rich) |

| Ideal Temp | 20°C – 40°C | 80°C – 110°C |

| Common Failure | Bis-coupling (if too hot) | No Reaction / Protodehalogenation |

References & Further Reading

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes:

-

Buchwald Ligand Guide (Steric Hindrance):

-

Ortho-CF3 Effects & Reactivity:

-

Detailed kinetic studies on oxidative addition to ortho-substituted arenes confirm that while EWGs (like CF3) generally accelerate oxidative addition, the steric penalty of the ortho-position requires sterically demanding, electron-rich ligands (like XPhos) to facilitate the process effectively.

-

Refer to: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene

As a senior application scientist, it is imperative to look beyond the immediate utility of a chemical reagent and consider its entire lifecycle, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene, a halogenated aromatic compound frequently used in complex organic synthesis. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's chemical and toxicological properties is essential.

Chemical Identity:

Physical and Chemical Properties:

| Property | Value | Source |

| Physical Form | Solid, semi-solid, or liquid | |

| Storage Temperature | 2-8°C, in a dark, dry, and well-ventilated place | [3] |

| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][2] |

This compound is a trifluoromethylated and halogenated aromatic hydrocarbon. The presence of bromine, iodine, and a trifluoromethyl group on the benzene ring significantly influences its reactivity and toxicity. Halogenated organic compounds are of particular concern due to their potential to form persistent and toxic byproducts if not disposed of correctly.[4]

Personal Protective Equipment (PPE) - The First Line of Defense

Given the hazardous nature of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene, stringent adherence to PPE protocols is non-negotiable.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the compound is a known skin irritant and can be harmful upon dermal absorption.[5] |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[5] |

| Lab Coat | Standard laboratory coat. | To protect clothing and underlying skin from contamination. |

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[3] | To prevent inhalation of vapors or aerosols, which can cause respiratory tract irritation.[2] |

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

-

Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of PPE.

-

Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

-

Collection: Carefully sweep or scoop up the absorbed material and the solid chemical into a designated, properly labeled hazardous waste container.[3]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

-

Ventilation: Ensure the area is well-ventilated during and after the cleanup.

The Core of Disposal: Segregation and Pathways

The fundamental principle for the disposal of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene is its classification as a halogenated organic waste .[6] It must never be mixed with non-halogenated waste streams. This segregation is critical because the disposal methods for these two categories are vastly different and mixing them can lead to dangerous reactions and complicates the disposal process, often at a significantly higher cost.[7]

Disposal Decision Workflow

Caption: Decision workflow for the proper segregation and disposal of halogenated chemical waste.

Step-by-Step Disposal Procedure:

-

Waste Identification: All waste containing 2-Bromo-4-iodo-1-(trifluoromethyl)benzene, including unreacted material, solutions, and contaminated consumables (e.g., pipette tips, absorbent materials), must be treated as halogenated hazardous waste.

-

Container Selection: Use only approved, leak-proof, and clearly labeled hazardous waste containers. These containers are typically provided by your institution's Environmental Health and Safety (EHS) department and should be explicitly marked "Halogenated Organic Waste".[6]

-

Waste Collection:

-

Carefully transfer the waste into the designated container, avoiding splashes or spills.

-

Keep the container closed at all times, except when adding waste.[7]

-

Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.

-

-

Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name of all components and their approximate concentrations.[7]

-

Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong acids, bases, or oxidizers.[8]

-

Final Disposal: Arrange for the collection of the waste by your institution's EHS or a licensed hazardous waste disposal contractor.[9] The standard and environmentally preferred disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (HBr, HI, and HF).[6][10]

What NOT to Do:

-

DO NOT dispose of this chemical down the drain. Halogenated aromatic compounds can be persistent in the environment and harmful to aquatic life.[11]

-

DO NOT mix with non-halogenated organic waste. This will contaminate the entire container of non-halogenated waste, which is often recycled as fuel, and necessitate its disposal via the more expensive halogenated waste stream.[7]

-

DO NOT evaporate in a fume hood as a means of disposal. This releases the compound into the atmosphere, which is not an acceptable disposal method.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene, upholding the principles of laboratory safety, environmental responsibility, and regulatory compliance.

References

-

2-Bromo-1-iodo-4-(trifluoromethyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

-

HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

-

Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

-

EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

-

1-Bromo-4-iodo-2-(trifluoromethyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

-

Organic Solvents. University of California, Santa Cruz - Environment, Health and Safety. [Link]

-

Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

-

2-Bromo-1-methyl-4-(trifluoromethyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

-

Halogenated Aromatic Compounds. ResearchGate. [Link]

-

1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Occupational Safety and Health Administration. [Link]

-

Process for removing halogenated aliphatic and aromatic compounds from petroleum products. OSTI.GOV. [Link]

-

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene. U.S. Environmental Protection Agency. [Link]

-

Hazardous Materials Disposal Guide. Nipissing University. [Link]

-

OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC. [Link]

-

Basis of OSHA Carcinogen Listing for Individual Chemicals. U.S. Environmental Protection Agency. [Link]

-

The Florida Handbook of Solid and Hazardous Waste Regulation: Occupational Safety and Health Act (OSHA). University of Florida, Institute of Food and Agricultural Sciences. [Link]

Sources

- 1. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | C7H3BrF3I | CID 12187219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bucknell.edu [bucknell.edu]

- 7. 7.2 Organic Solvents [ehs.cornell.edu]

- 8. nipissingu.ca [nipissingu.ca]

- 9. combi-blocks.com [combi-blocks.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. Making sure you're not a bot! [oc-praktikum.de]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.